![molecular formula C11H11NO5S B2627099 (2E)-4-{[3-(methoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobut-2-enoic acid CAS No. 524926-13-4](/img/structure/B2627099.png)
(2E)-4-{[3-(methoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobut-2-enoic acid
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Overview
Description
Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .Scientific Research Applications
Luminescent Molecular Crystals
The synthesis of highly stable luminescent molecular crystals based on derivatives similar to the compound of interest has been achieved. These organic compounds serve as building blocks for organic molecular crystals exhibiting highly stable photoluminescence at ambient conditions. This attribute indicates their potential application in materials science, particularly in the development of stable luminescent materials for use in optoelectronics and photonics (Zhestkij et al., 2021).
Neuroprotective Agents
Research on structurally related 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, including 2-amino-4-aryl-4-oxobut-2-enoic acids and esters, has shown these compounds to be potent inhibitors of kynurenine-3-hydroxylase. This inhibition is significant for potential neuroprotective applications, suggesting that the compound could be explored further for its efficacy in neurodegenerative disease models (Drysdale et al., 2000).
Anti-inflammatory and Antimicrobial Applications
Substituted 2-methylenhydrazino-4-aryl-4-oxobut-2-enoic acids, anilides, and ethers, which share a core structural motif with the compound of interest, exhibit moderate anti-inflammatory, analgesic, and antimicrobial activity. This finding underscores the potential of these compounds in developing new therapeutic agents with anti-inflammatory and antimicrobial properties (Pulina et al., 2009).
Spectroscopic and Thermal Analysis
N-maleanilinic acid derivatives, including structurally related compounds, have been synthesized and analyzed using spectroscopic and thermal analysis techniques. These studies provide insight into the physical properties and stability of such compounds, which is crucial for their practical applications in chemical synthesis and material science (Lo & Ng, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-4-[(3-methoxycarbonyl-5-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5S/c1-6-5-7(11(16)17-2)10(18-6)12-8(13)3-4-9(14)15/h3-5H,1-2H3,(H,12,13)(H,14,15)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCDQRVVPRFQTJ-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)C=CC(=O)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(S1)NC(=O)/C=C/C(=O)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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